molecular formula C9H6O2S B14084444 Thieno[2,3-f][1,3]benzodioxole CAS No. 267-64-1

Thieno[2,3-f][1,3]benzodioxole

Cat. No.: B14084444
CAS No.: 267-64-1
M. Wt: 178.21 g/mol
InChI Key: FCYXZQGDTGMGOE-UHFFFAOYSA-N
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Description

Thieno[2,3-f][1,3]benzodioxole is a fused heterocyclic compound that serves as a versatile chemical intermediate and core scaffold in scientific research and development. Its structure, which incorporates a 1,3-benzodioxole system, is found in various compounds with demonstrated biological activity . This compound is primarily valued as a precursor in synthetic chemistry for constructing more complex molecular architectures. For instance, it can be used to synthesize novel auxin receptor agonists, such as certain 1,3-benzodioxole derivatives that have shown promise as potent plant growth regulators by promoting root development . Furthermore, derivatives of this compound have been investigated for their potential pharmacological properties. Research into similar structures has indicated that such compounds can exhibit antibacterial and antifungal activities, making them subjects of interest in medicinal chemistry . The compound's mechanism of action in biological systems is highly dependent on the final derivative formed. In agricultural research, related agonists function by binding to the TIR1 auxin receptor, which subsequently alters gene expression and promotes specific plant growth phenotypes . This product is intended for research applications in chemical synthesis, agricultural science, and drug discovery. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[2,3-f][1,3]benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c1-2-12-9-4-8-7(3-6(1)9)10-5-11-8/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYXZQGDTGMGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570115
Record name 2H-Thieno[2,3-f][1,3]benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267-64-1
Record name 2H-Thieno[2,3-f][1,3]benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Fused Heterocyclic Systems in Organic Synthesis and Materials Science

Fused heterocyclic systems are organic compounds in which at least two rings, with at least one being a heterocycle, share a common bond and two common atoms. These structures are of paramount importance in organic chemistry due to their widespread presence in natural products, pharmaceuticals, and functional materials. The fusion of different ring systems creates unique electronic and steric properties that can be fine-tuned to achieve desired functionalities.

In organic synthesis, fused heterocycles serve as versatile building blocks for the construction of complex molecular frameworks. Their inherent reactivity and the presence of multiple reaction sites allow for a broad range of chemical transformations, enabling the efficient synthesis of intricate target molecules.

The applications of fused heterocyclic systems extend into materials science, where their rigid, planar structures and extended π-conjugated systems are highly desirable. These characteristics can lead to materials with interesting photophysical and electronic properties, making them suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to modify the peripheral substituents on these fused systems allows for the precise tuning of their properties, such as their energy levels and solubility. oaes.cc

An Overview of the Thieno 2,3 F Mdpi.comchemsynthesis.combenzodioxole Core Structure and Its Chemical Context

The Thieno[2,3-f] mdpi.comchemsynthesis.combenzodioxole core is a tricyclic system consisting of a thiophene (B33073) ring fused to a benzodioxole moiety. The benzodioxole unit itself is a benzene (B151609) ring fused to a five-membered dioxole ring. This specific arrangement of atoms imparts a unique combination of electronic and structural features to the molecule.

The presence of both sulfur and oxygen heteroatoms within the fused framework influences the compound's polarity, reactivity, and potential for intermolecular interactions. The planar nature of the aromatic rings and the potential for extended π-conjugation across the system are key characteristics that underpin its utility in various chemical domains.

Derivatives of the Thieno[2,3-f] mdpi.comchemsynthesis.combenzodioxole scaffold have been a subject of research interest. For instance, compounds incorporating this core structure have been investigated for their potential biological activities. ontosight.aiontosight.ai The structural name 1-[2-[6-(4-methoxyphenyl)thieno[2,3-f][1,3]benzodioxol-7-yl]ethynyl]cyclohexan-1-amine identifies a complex derivative, indicating the versatility of the core for further functionalization. ontosight.ai

Below is a table summarizing some of the key chemical identifiers for the parent compound and a related derivative.

Compound Name Molecular Formula CAS Number Key Structural Feature
Thieno[2,3-f] mdpi.comchemsynthesis.combenzodioxoleC₉H₆O₂SNot explicitly found for parentFused thiophene and benzodioxole rings
Thieno[2,3-f] mdpi.comchemsynthesis.combenzodioxole-6-carboxylic acidC₁₀H₆O₄S4791-82-6 chemsrc.comCarboxylic acid group on the thiophene ring

Historical Development and Academic Interest in the Thienobenzodioxole Scaffold

Classical and Contemporary Approaches to the Thieno[2,3-f]molaid.comnih.govbenzodioxole Ring System

The construction of the thieno[2,3-f] molaid.comnih.govbenzodioxole core relies on a variety of synthetic transformations that have evolved over time. These methods range from traditional cyclization reactions to more complex multicomponent strategies.

Cycloaddition Reactions in the Construction of the Fused System

Cycloaddition reactions represent a powerful tool for the assembly of complex cyclic and heterocyclic structures. In the context of thienobenzodioxole synthesis, 1,3-dipolar cycloadditions have been particularly noteworthy. For instance, the dearomative [3 + 2] cycloaddition of nitrobenzothiophenes with nonstabilized azomethine ylides has been developed to produce functionalized fused tricyclic systems. nih.gov This highly diastereoselective transformation proceeds under mild conditions to afford benzo sioc-journal.cnorganic-chemistry.orgthieno[2,3-c]pyrroles in high yields. nih.gov While not directly yielding the thieno[2,3-f] molaid.comnih.govbenzodioxole ring, this methodology highlights the utility of cycloaddition strategies in building complex thiophene-fused heterocycles. The reaction of 2-(2-oxoindoline-3-ylidene)acetates with nitrones is another example of a 1,3-dipolar cycloaddition that yields highly functionalized spiroisoxazolidines. mdpi.com

Furthermore, intramolecular 1,3-dipolar cycloadditions have been employed in the synthesis of diverse heteropolycyclic compounds. beilstein-journals.org These reactions underscore the potential for creating intricate molecular architectures based on thiophene scaffolds. The development of such strategies for the direct synthesis of thieno[2,3-f] molaid.comnih.govbenzodioxole remains an area of interest.

Electrophilic and Nucleophilic Cyclization Strategies

Electrophilic and nucleophilic cyclizations are fundamental strategies for the formation of heterocyclic rings. Electrophilic cyclization reactions, in particular, are a versatile method for constructing a variety of cyclic compounds. sioc-journal.cn These reactions can be initiated by various electrophiles, including diaryliodonium salts, which can act as arylation reagents to trigger arylation-cyclization cascades. sioc-journal.cn For instance, the electrophilic cyclization of 2-alkynylbenzamides and 2-alkynylbenzaldoximes are alternative routes to 1-aminoisoquinolines. beilstein-journals.org

Nucleophilic cyclization strategies also play a crucial role. A notable example is the trimethylaluminum-mediated domino nucleophilic addition/intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines to produce substituted 1-aminoisoquinolines. beilstein-journals.org This method demonstrates the efficiency of domino reactions in constructing complex heterocyclic systems. Another approach involves the intramolecular nucleophilic attack of a carbodiimide (B86325) unit to form a thiadiazole ring in a multistep cyclization process. beilstein-journals.org The chemoselective cyclization of unprotected peptides using thiophene-2,3-dialdehyde, which reacts with a primary amine and a thiol to form a stable thieno[2,3-c]pyrrole bridge, further illustrates the power of nucleophilic cyclization. nih.gov

Multicomponent Reaction Protocols for Thienobenzodioxole Synthesis

Multicomponent reactions (MCRs) offer a significant advantage in synthetic chemistry by combining three or more reactants in a single step to generate complex molecules, thereby increasing efficiency and atom economy. nih.govmdpi.com Several classical MCRs, such as the Passerini and Ugi reactions, are based on isocyanides and lead to peptidomimetic compounds. organic-chemistry.org

While direct applications of MCRs for the synthesis of thieno[2,3-f] molaid.comnih.govbenzodioxole are not extensively documented, the principles of MCRs are highly relevant for the construction of related heterocyclic systems. For example, a palladium-catalyzed three-component reaction has been used to synthesize N-formylanilines. organic-chemistry.org The synthesis of α-aminophosphonates has also been achieved through a three-component reaction involving 5-amino-2,2-difluoro-1,3-benzodioxole. semanticscholar.org These examples demonstrate the potential of MCRs to rapidly build molecular complexity, a strategy that could be adapted for the synthesis of thienobenzodioxole derivatives. The development of novel MCRs specifically designed for the construction of the thieno[2,3-f] molaid.comnih.govbenzodioxole scaffold is a promising area for future research.

Transition Metal-Catalyzed Coupling Reactions in Thienobenzodioxole Synthesis

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govjlu.edu.cn Palladium and copper catalysts, in particular, have been extensively utilized in the synthesis of complex organic molecules, including heterocyclic systems related to thieno[2,3-f] molaid.comnih.govbenzodioxole.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-C and C-heteroatom bonds. researchgate.net The Suzuki-Miyaura, Stille, and Sonogashira reactions are prominent examples that have found widespread application in the synthesis of pharmaceuticals and agrochemicals. nih.gov

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with a halide or triflate. libretexts.org It is a widely used method for the formation of biaryl linkages. xisdxjxsu.asia For instance, new 1,3-benzodioxole (B145889) derivatives have been synthesized in good yields via Suzuki-Miyaura coupling. worldresearchersassociations.comresearchgate.net The reaction conditions for Suzuki-Miyaura coupling have been optimized, with solvents like dioxane often providing the best yields. researchgate.net

The Stille coupling involves the reaction of an organotin compound with an organic electrophile. wikipedia.orgwiley-vch.de It is known for its tolerance of a wide range of functional groups. orgsyn.org Despite the toxicity of organotin reagents, the Stille reaction remains a valuable tool, especially for the synthesis of complex heterocyclic systems where other methods may fail. core.ac.uk

The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is carried out under mild conditions and has been used in the synthesis of various complex molecules. wikipedia.org For example, it has been employed in the synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines and thieno[2,3-c]pyrazoles. rsc.orgresearchgate.net

These palladium-catalyzed methods have been instrumental in the synthesis of a variety of thiophene-containing compounds. For instance, a 72-membered benzo[b]thiophene library was synthesized using parallel solution-phase methods involving palladium-catalyzed coupling. molaid.com

Copper-Catalyzed Carbon-Heteroatom Bond Formations

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds. beilstein-journals.org The Ullmann condensation, a classic example of a copper-catalyzed C-N coupling reaction, has been significantly improved over the years, allowing for milder reaction conditions. mdpi.com

Copper catalysis is particularly effective for forming C-S bonds. For example, elemental sulfur (S8) has been used as a sulfur source in copper-catalyzed reactions to form C(sp2)–S bonds. nih.gov A copper-catalyzed reaction between 2-bromo-benzothioamides and S8 or selenium has been reported to produce benzodithioles and benzothiaselenoles. nih.govacs.org In the absence of a sulfur or selenium source, the same reaction can lead to the formation of dibenzodithiocines through consecutive C(sp2)–S Ullmann couplings. nih.govacs.org

Furthermore, copper-catalyzed N-arylation of amines has become an attractive method for synthesizing N-substituted benzo[b]thiophene derivatives due to its high selectivity and functional group tolerance. mdpi.com For instance, an efficient C-N cross-coupling of methyl 3-amino-1-benzothiophene-2-carboxylate with (hetero)aryl iodides has been achieved using CuI, L-proline, and Cs2CO3 in dioxane. mdpi.com

Below is a table summarizing key findings in the synthesis of Thieno[2,3-f] molaid.comnih.govbenzodioxole and related structures.

Reaction TypeCatalyst/ReagentsSubstratesProductsKey FeaturesReference(s)
Suzuki-Miyaura Coupling PdCl2(PPh3)2, PPh3, K2CO3(6-bromobenzo[d] molaid.comnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, Arylboronic acids1,3-Benzodioxole derivatives with triazole ringGood yields (33-89%) for a range of aryl boronic acids. worldresearchersassociations.comresearchgate.net
Stille Coupling Pd(0) catalystOrganostannane, Organic electrophileCoupled productVersatile for C-C bond formation, tolerant to many functional groups. wikipedia.orgwiley-vch.de
Sonogashira Coupling Pd catalyst, Cu(I) cocatalyst, amine baseTerminal alkyne, Aryl/vinyl halideAlkyne-substituted arene/vinyl groupMild conditions, useful for complex molecule synthesis. wikipedia.orgorganic-chemistry.org
Copper-Catalyzed C-S Coupling CuI, Ligand, Base2-bromo-benzothioamides, S8 or SeBenzodithioles, BenzothiaselenolesSwitchable synthesis based on the presence of S8 or Se. nih.govacs.org
Copper-Catalyzed C-N Coupling CuI, L-proline, Cs2CO3Methyl 3-amino-1-benzothiophene-2-carboxylate, (Hetero)aryl iodidesN-aryl-3-aminobenzothiophene derivativesEfficient C-N bond formation under mild conditions. mdpi.com
[3+2] Cycloaddition Not applicableNitrobenzothiophenes, Azomethine ylidesBenzo sioc-journal.cnorganic-chemistry.orgthieno[2,3-c]pyrrolesHighly diastereoselective, good yields. nih.gov

Other Metal-Mediated or Catalyzed Pathways

Beyond the more common palladium- and copper-catalyzed cross-coupling reactions, several other metal-mediated pathways have been developed for the synthesis of thieno[2,3-f] epa.govnih.govbenzodioxole and related thieno-fused heterocycles. These methods often provide alternative routes with different substrate scopes and reaction conditions.

Manganese-catalyzed cyclization reactions have emerged as a valuable tool. For instance, a manganese-catalyzed [3+2] cyclization of ketones and isocyanates through C-H activation offers an efficient route to certain heterocyclic structures. mdpi.com Another example involves the manganese-catalyzed cyclization of 3-isocyano-[1,1′-biphenyl]-2-carbonitrile with arylboronic acids, which proceeds via a radical pathway to form multiple new carbon-carbon and carbon-nitrogen bonds. mdpi.com While not directly yielding thieno[2,3-f] epa.govnih.govbenzodioxole, these manganese-mediated strategies highlight the potential for developing new synthetic approaches to complex heterocyclic systems.

Rhodium catalysis has also been employed in the synthesis of related fused heterocycles. For example, rhodium(III)-catalyzed C-H activation of arylnitrones and diazo compounds has been used to construct functionalized quinolones. mdpi.com This type of C-H activation strategy could potentially be adapted for the synthesis of thienobenzodioxole derivatives.

Furthermore, iodine-mediated synthesis provides a metal-free alternative for constructing related benzothiadiazine 1,1-dioxides from 2-aminobenzenesulfonamides and acetophenones. beilstein-journals.org This method proceeds via an sp3 C-H functionalization.

The following table provides a summary of selected metal-mediated reactions for the synthesis of related heterocyclic compounds, which could be conceptually applied to the synthesis of thieno[2,3-f] epa.govnih.govbenzodioxole derivatives.

Catalyst/MediatorReactantsProduct TypeKey Features
ManganeseKetones, IsocyanatesOxazolidinonesC-H activation
Manganese3-Isocyano-[1,1′-biphenyl]-2-carbonitrile, Arylboronic acidsPyrrolopyridinesRadical pathway, formation of multiple bonds
Rhodium(III)Arylnitrones, Diazo compoundsQuinolonesC-H activation
Iodine2-Aminobenzenesulfonamides, Acetophenones3-Acylbenzothiadiazine 1,1-dioxidesMetal-free, sp3 C-H functionalization

Organocatalytic and Metal-Free Synthetic Routes

In recent years, there has been a significant shift towards the development of organocatalytic and metal-free synthetic methodologies to avoid the use of potentially toxic and expensive metal catalysts. nih.gov These approaches align with the principles of green chemistry and offer new avenues for the synthesis of complex molecules like thieno[2,3-f] epa.govnih.govbenzodioxole.

One notable metal-free approach involves the synthesis of thieno[2,3-c]pyridine (B153571) derivatives through a 1,2,3-triazole-mediated denitrogenative transformation. nih.govresearchgate.net This method starts from fused 1,2,3-triazoles and proceeds under mild, metal-free conditions to yield the desired thienopyridine derivatives. nih.govresearchgate.net This strategy overcomes some limitations of traditional methods that often require specific starting materials and metal catalysts. nih.gov

Electrochemical synthesis is another powerful metal-free technique. For example, an iodide-mediated electrochemical C(sp2)-H amination has been developed for the tunable synthesis of indoles and indolines under metal- and external oxidant-free conditions. nih.gov Furthermore, electrochemical aza-Wacker cyclizations have been reported for the synthesis of N-heterocycles without the need for palladium catalysts. nih.gov

Acid-promoted annulation represents another metal-free strategy. An efficient three-component reaction for the formation of thieno[2,3-b]indoles has been developed using indoles, ketones, and sulfur powder under metal-free conditions, where the regioselectivity is controlled by the solvent. rsc.org

The table below summarizes some organocatalytic and metal-free synthetic routes that are relevant to the synthesis of thieno-fused heterocyclic systems.

MethodReactantsProduct TypeKey Features
1,2,3-Triazole-Mediated Denitrogenative TransformationFused 1,2,3-triazolesThieno[2,3-c]pyridinesMetal-free, mild conditions. nih.govresearchgate.net
Electrochemical C-H AminationN-Aryl enaminesIndoles/IndolinesMetal- and external oxidant-free. nih.gov
Electrochemical Aza-Wacker CyclizationUnsaturated aminesN-HeterocyclesCatalyst- and supporting electrolyte-free. nih.gov
Acid-Promoted AnnulationIndoles, Ketones, SulfurThieno[2,3-b]indolesMetal-free, solvent-controlled regioselectivity. rsc.org

Regioselectivity and Stereochemical Control in Thieno[2,3-f]epa.govnih.govbenzodioxole Synthesis

Controlling regioselectivity and stereochemistry is a critical aspect of synthesizing complex molecules like thieno[2,3-f] epa.govnih.govbenzodioxole, especially when introducing multiple substituents or chiral centers.

Regioselectivity often arises as a challenge in reactions involving unsymmetrical starting materials. For instance, in the synthesis of thieno[2,3-b]chromen-4-ones through a one-pot three-component reaction, high regioselectivity is achieved, leading to the formation of specific C-C, C-S, and C-N bonds in a single step. rsc.org The choice of solvent can also play a crucial role in directing the regiochemical outcome. In the metal-free synthesis of thieno[2,3-b]indoles, the use of DMF as a solvent was found to be important for controlling the regioselectivity of the cascade cyclization. rsc.org

Stereochemical control is paramount when synthesizing chiral derivatives of thieno[2,3-f] epa.govnih.govbenzodioxole. The development of asymmetric synthesis methods is essential for obtaining enantiomerically pure compounds. While specific examples for thieno[2,3-f] epa.govnih.govbenzodioxole are not abundant in the provided search results, general strategies for stereocontrol in organic synthesis can be applied. For example, in the total synthesis of other complex natural products, stereochemistry has been controlled using silicon-containing compounds, where the silyl (B83357) group directs the stereochemical outcome of reactions such as enolate methylations and hydroborations. foster77.co.uk

Diastereodivergent synthesis, which allows for the selective formation of any diastereomer of a product, is a significant challenge. A strategy for the stereoselective hydrogen atom transfer (HAT) to acyclic carbon radicals has been developed, where the diastereoselectivity is controlled by either a thiol catalyst or a Lewis acid, enabling the construction of heterocycles with a boron-substituted stereocenter. nih.gov

The following table highlights key aspects of regioselectivity and stereochemical control in the synthesis of related heterocyclic compounds.

Reaction/MethodKey AspectControlling Factor(s)Example
One-pot three-component reactionRegioselectivityBase-promoted multicomponent reaction designSynthesis of substituted thieno[2,3-b]chromen-4-ones. rsc.org
Acid-promoted annulationRegioselectivitySolvent (DMF)Synthesis of 2- and 3-substituted thieno[2,3-b]indoles. rsc.org
Asymmetric synthesisStereocontrolChiral auxiliaries, silicon-based directing groupsSynthesis of fragments for ebelactone A. foster77.co.uk
Diastereodivergent HATStereocontrolThiol catalyst or Lewis acid (ZnI2)Construction of heterocycles with a boron-substituted stereocenter. nih.gov

Green Chemistry Principles in Thienobenzodioxole Synthesis

The application of green chemistry principles to the synthesis of thieno[2,3-f] epa.govnih.govbenzodioxole and its derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. chemmethod.com

One of the key principles of green chemistry is the use of alternative energy sources. Microwave-assisted synthesis has been shown to be a green and efficient method for preparing 1,3-benzodioxole derivatives. epa.gov This technique often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. epa.gov Moreover, in some cases, it can be performed without the need for toxic solvents. epa.gov

The development of metal-free and solvent-free reaction conditions is another cornerstone of green chemistry. As discussed in section 2.3, several metal-free synthetic routes have been established, which eliminate the issue of metal contamination in the final products. nih.govrsc.org Solvent-free reactions, where the reactants themselves act as the solvent, or the use of greener solvents like water or ethanol, significantly reduce the generation of volatile organic compounds (VOCs).

The use of multicomponent reactions (MCRs) also aligns with green chemistry principles as they increase atom economy by combining multiple synthetic steps into a single operation, thereby reducing waste and energy consumption. The base-promoted three-component synthesis of thieno[2,3-b]chromen-4-ones is an example of such a sustainable approach. rsc.org

The table below summarizes some green chemistry approaches relevant to the synthesis of thieno[2,3-f] epa.govnih.govbenzodioxole and related compounds.

Green Chemistry PrincipleApplication/MethodAdvantagesExample
Alternative Energy SourceMicrowave-assisted synthesisFaster reactions, higher yields, reduced energy use. epa.govSynthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives. epa.gov
Atom Economy/Reduced WasteMulticomponent reactionsFewer synthetic steps, less waste. rsc.orgSynthesis of substituted thieno[2,3-b]chromen-4-ones. rsc.org
Safer Solvents and AuxiliariesMetal-free synthesisAvoids toxic metal catalysts. nih.govrsc.orgSynthesis of thieno[2,3-b]indoles. rsc.org
Design for Energy EfficiencySolvent-free reactionsReduced energy for solvent heating and removal.

Electrophilic Aromatic Substitution Reactions of the Thieno[2,3-f]nrochemistry.comijpcbs.combenzodioxole Core

Electrophilic aromatic substitution (EAS) is a hallmark reaction for electron-rich aromatic systems. savemyexams.commasterorganicchemistry.com The thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxole core possesses two aromatic rings, both of which are activated towards electrophiles. The thiophene ring is generally more activated than a benzene (B151609) ring, and the methylenedioxy group on the benzene ring is an electron-donating group, further activating that ring. libretexts.org

Computational studies on the closely related thieno[2,3-b]thiophene (B1266192) system using Density Functional Theory (DFT) have shown that electrophilic attack is kinetically and thermodynamically favored at the α-carbon atom of the thiophene ring. researchgate.net By analogy, it is highly probable that electrophilic substitution on thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxole would preferentially occur on the thiophene ring at the C6 position, which is the α-position relative to the sulfur atom.

Common electrophilic substitution reactions include halogenation, nitration, and formylation. For instance, the Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically a chloroiminium ion generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile. nrochemistry.comwikipedia.org Given the activated nature of the thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxole core, it is expected to undergo Vilsmeier-Haack formylation readily, likely at the C6 position.

Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution

Reaction Reagents Expected Major Product Rationale
Formylation POCl₃, DMF 6-formyl-thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxole High reactivity of the α-position of the thiophene ring towards weak electrophiles like the Vilsmeier reagent. researchgate.netorganic-chemistry.org
Bromination Br₂, FeBr₃ 6-bromo-thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxole Halogenation is a classic EAS reaction, and the α-position of thiophene is the most nucleophilic site. libretexts.org

| Nitration | HNO₃, H₂SO₄ | 6-nitro-thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxole | The nitronium ion (NO₂⁺) is a strong electrophile that will attack the most electron-rich position. masterorganicchemistry.com |

Nucleophilic Substitution and Addition Reactions

Nucleophilic aromatic substitution (SNAr) on an unsubstituted aromatic ring is generally difficult and requires harsh conditions or the presence of strongly electron-withdrawing groups (EWGs) to activate the ring. dalalinstitute.com In the case of thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxole, the core is electron-rich, making it inherently unreactive towards nucleophiles. However, if the ring system is substituted with a good leaving group (e.g., a halide) and activated by a potent EWG (e.g., a nitro group), SNAr reactions could proceed via a bimolecular mechanism. dalalinstitute.com

Another pathway for nucleophilic substitution is the elimination-addition mechanism involving a benzyne (B1209423) intermediate. masterorganicchemistry.com This typically requires a strong base to deprotonate a carbon adjacent to a leaving group. For instance, treatment of a bromo-substituted thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxole with a strong base like sodium amide could potentially generate a highly reactive hetaryne intermediate, which would then be attacked by a nucleophile.

Nucleophilic addition reactions are not characteristic of the aromatic core itself but would be relevant for derivatives containing carbonyl groups or other unsaturated functionalities attached to the ring system.

Oxidation and Reduction Chemistry of Thieno[2,3-f]nrochemistry.comijpcbs.combenzodioxole

The sulfur atom in the thiophene ring is susceptible to oxidation. Studies on the related thieno[2,3-b] nrochemistry.combenzothiophen system have shown that oxidation likely results in the formation of an SS-dioxide, with the oxidation occurring at the sulfur atom adjacent to the benzene ring. rsc.org By analogy, oxidation of thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxole with oxidizing agents like peroxy acids would be expected to yield the corresponding thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxole 5,5-dioxide.

Rearrangement Reactions Involving the Thienobenzodioxole Moiety

Rearrangement reactions can be powerful tools in heterocyclic synthesis. While specific examples involving the parent thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxole are scarce, analogous systems demonstrate the potential for such transformations. For instance, sequential Fischer and Claisen rearrangement reactions have been used to furnish fused 2H-thieno[2,3-b]pyrrol-3(6H)-one structures, highlighting how rearrangements can build complexity on a thieno-fused core. sci-hub.se

Other rearrangements, such as the Stevens or Sommelet-Hauser rearrangements, are plausible for derivatives of thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxole. msu.edu These reactions typically involve the formation of ylides from quaternary ammonium (B1175870) salts. For example, a (thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxol-6-ylmethyl)trimethylammonium salt could potentially undergo a Stevens rearrangement ( nrochemistry.comorganic-chemistry.org-shift) or a Sommelet-Hauser rearrangement ( ijpcbs.comorganic-chemistry.org-sigmatropic shift) upon treatment with a strong base. msu.edu Similarly, the Wittig rearrangement, involving the base-catalyzed rearrangement of ethers, could be envisioned for appropriate ether derivatives of the core heterocycle. msu.edu These potential reactions underscore the synthetic versatility that could be unlocked from this scaffold.

Mechanistic Elucidation of Key Transformations and Reaction Pathways

Understanding the mechanisms of reactions involving the thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxole scaffold is crucial for predicting reactivity and controlling product formation. This is achieved through a combination of computational and experimental approaches.

Computational chemistry, particularly DFT, is a powerful tool for investigating reaction mechanisms, transition states, and regioselectivity. nih.gov As previously mentioned, DFT studies on thieno[2,3-b]thiophene, a close structural analog, have provided significant insight into the mechanism of electrophilic aromatic substitution. researchgate.net These studies calculated the energy profiles for electrophilic attack at different positions, confirming that substitution at the α-position of the thiophene ring proceeds through the lowest energy transition state, thus explaining the observed regioselectivity. researchgate.net

Furthermore, computational methods have been used to study the mechanism of 1,3-dipolar cycloaddition reactions involving related heterocyclic systems. mdpi.com Such studies can elucidate whether a reaction is concerted or stepwise and explain the observed stereochemical and regiochemical outcomes. mdpi.com Molecular docking studies have also been performed on derivatives of thieno[2,3-d]pyrimidin-4-one to understand their binding patterns with biological targets, demonstrating the utility of computational methods in the broader application of these heterocycles. nih.gov Similar computational approaches could be applied to thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxole to predict its behavior in various transformations and to rationalize experimental findings.

The direct observation of reaction intermediates is often challenging due to their transient nature. However, their existence can be inferred from kinetic studies, trapping experiments, and spectroscopic analysis.

In electrophilic aromatic substitution reactions, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org The formation of this intermediate is the rate-determining step in the reaction. libretexts.org For the Vilsmeier-Haack reaction, the reactive electrophile is the chloroiminium ion (Vilsmeier reagent), which can be characterized spectroscopically before it reacts with the aromatic substrate. wikipedia.org The reaction proceeds through an initial electrophilic attack to form a sigma complex, which then eliminates a proton to restore aromaticity, yielding an iminium ion that is subsequently hydrolyzed to the final aldehyde product during workup. nrochemistry.comorganic-chemistry.org

Mechanistic studies on other reaction types, such as nucleophilic substitutions, often involve probing for the presence of intermediates like Meisenheimer complexes (in SNAr) or arynes. dalalinstitute.commasterorganicchemistry.com For rearrangement reactions, crossover experiments can help determine whether a mechanism is intra- or intermolecular. While specific experimental studies on reaction intermediates for the thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxole parent system are not documented in the reviewed literature, the established mechanisms for related heterocycles provide a solid foundation for understanding its chemical transformations.

Table 2: Mentioned Chemical Compounds

Compound Name Structure
Thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxole C₉H₆O₂S
Thieno[2,3-b]thiophene C₆H₄S₂
Benzodioxole C₇H₆O₂
6-formyl-thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxole C₁₀H₆O₃S
6-bromo-thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxole C₉H₅BrO₂S
6-nitro-thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxole C₉H₅NO₄S
Thieno[2,3-f] nrochemistry.comijpcbs.combenzodioxole 5,5-dioxide C₉H₆O₄S
N,N-dimethylformamide (DMF) C₃H₇NO
Phosphorus oxychloride POCl₃
Nitronium ion NO₂⁺
Chloroiminium ion (Vilsmeier reagent) [CH(Cl)N(CH₃)₂]⁺
2H-thieno[2,3-b]pyrrol-3(6H)-one C₇H₅NOS

Derivatization and Functionalization Strategies of Thieno 2,3 F 1 2 Benzodioxole

General Principles of Direct C-H Functionalization Approaches

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the pre-functionalization of starting materials, thus offering a more atom- and step-economical route to complex molecules.

General Principles of Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental reactions in organic synthesis where one functional group is converted into another. For a derivative such as Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid axsyn.com, which is a known compound, one could theoretically perform various FGIs on the carboxylic acid group. These could include:

Amide formation: Reaction with an amine using coupling agents.

Esterification: Reaction with an alcohol under acidic conditions.

Reduction: Conversion to a primary alcohol using reducing agents like lithium aluminum hydride.

Curtius or Schmidt rearrangement: Conversion to an amine.

However, specific studies documenting these transformations on the Thieno[2,3-f] rsc.orgmdpi.combenzodioxole scaffold are absent from the literature.

General Principles of Introduction of Heteroatom-Containing Substituents

Introducing heteroatoms (N, O, S, halogens) onto an aromatic scaffold is key to modifying its electronic and biological properties. Common methods include:

Halogenation: Electrophilic aromatic substitution with reagents like N-bromosuccinimide (NBS) or selectfluor.

Nitration: Using nitric acid and sulfuric acid, though this can be harsh.

Sulfonation: Using fuming sulfuric acid.

Cross-coupling reactions: Palladium-catalyzed Buchwald-Hartwig amination or C-S coupling reactions can introduce nitrogen or sulfur substituents, respectively, typically starting from a halogenated precursor.

General Principles of Annulation Reactions for More Complex Fused Ring Systems

Annulation reactions involve the formation of a new ring onto an existing scaffold. For thieno-fused systems, this can be achieved through various strategies, such as:

Diels-Alder reactions: Where the thiophene (B33073) ring acts as a diene or dienophile.

Friedel-Crafts acylation followed by cyclization: To build a new carbocyclic or heterocyclic ring. nih.gov

Condensation reactions: Reacting bifunctional precursors to form a new fused ring. For example, diamine derivatives of a heterocycle can be condensed with dicarbonyl compounds to form new fused pyrazine rings. mdpi.com

Transition metal-catalyzed cyclizations: Such as palladium-catalyzed reactions to form new rings. researchgate.net

While these strategies have been applied to a wide variety of thiophene-containing molecules to create complex polycyclic systems mdpi.comrsc.org, there are no specific reports of their use starting with Thieno[2,3-f] rsc.orgmdpi.combenzodioxole.

Advanced Characterization Methodologies for Thieno 2,3 F 1 2 Benzodioxole Structures

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the characterization of Thieno[2,3-f] rsc.orgresearchgate.netbenzodioxole derivatives, offering detailed insights into their molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Thieno[2,3-f] rsc.orgresearchgate.netbenzodioxole derivatives in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to assign proton (¹H) and carbon (¹³C) signals, providing unambiguous evidence of the molecular connectivity. mdpi.com

1D NMR, including ¹H and ¹³C spectra, offers initial information on the chemical environment of the various atoms. For instance, in derivatives of 1,3-benzodioxole (B145889), the methylene (B1212753) protons of the dioxole ring typically appear as a singlet in the ¹H NMR spectrum. worldresearchersassociations.com

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing correlations between different nuclei. mdpi.com COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the molecule. HSQC and HMBC experiments correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. mdpi.comnih.gov This information is vital for assembling the complete molecular structure, especially for complex derivatives. mdpi.com For example, HMBC correlations can be used to confirm the position of substituents on the Thieno[2,3-f] rsc.orgresearchgate.netbenzodioxole core.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Thieno[2,3-f] rsc.orgresearchgate.netbenzodioxole Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH 7.0 - 8.0 110 - 150
O-CH₂-O ~6.0 ~101
Thiophene (B33073) CH 7.0 - 7.5 120 - 130
Substituent-dependent shifts Variable Variable

Note: Specific chemical shifts are highly dependent on the solvent and the nature of substituents.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational techniques used to identify functional groups present in Thieno[2,3-f] rsc.orgresearchgate.netbenzodioxole derivatives. These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.

FTIR and FT-Raman spectra of 1,3-benzodioxole derivatives have been recorded and analyzed to assign fundamental vibrational modes. researchgate.netorientjchem.org For example, the characteristic C-O-C stretching vibrations of the dioxole ring are typically observed in the IR spectrum. worldresearchersassociations.com Aromatic C-H stretching vibrations are also readily identified. worldresearchersassociations.com The presence of specific substituents can be confirmed by their unique vibrational signatures, such as the carbonyl (C=O) stretch in ester or amide derivatives.

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental data to achieve a more precise assignment of the observed vibrational bands. researchgate.netresearchgate.net This combined approach allows for a detailed understanding of the molecule's vibrational properties.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic properties of Thieno[2,3-f] rsc.orgresearchgate.netbenzodioxole derivatives. These techniques measure the absorption and emission of light, respectively, which correspond to electronic transitions between different energy levels within the molecule.

The UV-Vis absorption spectra of these compounds typically show distinct absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic and heterocyclic ring systems. cnr.it The position and intensity of these absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of any substituents attached to the core structure. researchgate.net

Fluorescence spectroscopy reveals the emission properties of these molecules. Upon excitation at an appropriate wavelength, fluorescent derivatives will emit light at a longer wavelength (Stokes shift). The fluorescence quantum yield, a measure of the efficiency of the emission process, is an important parameter for applications in materials science, such as in luminescent solar concentrators. cnr.it The emission spectra can also be sensitive to the solvent environment, a phenomenon known as solvatochromism. cnr.it

Table 2: Typical UV-Vis Absorption and Emission Data for Thieno-fused Aromatic Compounds

Compound Type Absorption λ_max (nm) Emission λ_max (nm) Stokes Shift (nm)
Thieno[3,2-f]isoquinolines 300 - 400 400 - 500 ~100
Dibenzo[f,h]thieno[3,4-b]quinoxaline ~647 Varies Varies

Note: Data is illustrative and specific values depend on the exact molecular structure and solvent. cnr.itresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of Thieno[2,3-f] rsc.orgresearchgate.netbenzodioxole derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. worldresearchersassociations.comresearchgate.net

In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) provides the molecular weight of the compound. worldresearchersassociations.comresearchgate.net The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as different parts of the molecule will break apart in characteristic ways. researchgate.net Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of specific ions, providing even more detailed structural insights. researchgate.net

HRMS is particularly crucial for confirming the identity of newly synthesized compounds, as it can distinguish between compounds with the same nominal mass but different elemental compositions. worldresearchersassociations.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For Thieno[2,3-f] rsc.orgresearchgate.netbenzodioxole derivatives that can be grown as single crystals, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions. mdpi.com

The crystal structure reveals how the molecules pack in the solid state, which is crucial for understanding the material's bulk properties. nih.gov Intermolecular interactions, such as π-π stacking and hydrogen bonding, can be identified and characterized. nih.gov For example, in the crystal structure of 2-(2H-1,3-benzodioxol-5-yl)-1,3-benzothiazole, π–π interactions and a short S⋯S contact were observed to stabilize the crystal packing. nih.gov

The conformation of the molecule in the solid state can also be determined. For instance, the dioxole ring in 1,3-benzodioxole derivatives often adopts a flattened envelope conformation. nih.govresearchgate.net This detailed structural information is invaluable for structure-property relationship studies and for the rational design of new materials.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Material Science Contexts

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to evaluate the thermal stability and phase behavior of materials. These methods are particularly important in the context of materials science applications of Thieno[2,3-f] rsc.orgresearchgate.netbenzodioxole derivatives.

TGA measures the change in mass of a sample as a function of temperature. This information is used to determine the decomposition temperature of the compound, providing a measure of its thermal stability. researchgate.net For organic semiconductors used in electronic devices, high thermal stability is a critical requirement for long-term operational stability. mdpi.com

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify phase transitions, such as melting and crystallization, and to determine the corresponding temperatures and enthalpies. This information is important for understanding the processing conditions and the morphology of thin films prepared from these materials. mdpi.com

Electron Microscopy Techniques (e.g., SEM, TEM) for Morphological Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for characterizing the morphology of materials at the micro- and nanoscale. While specific studies employing SEM and TEM for the morphological analysis of Thieno[2,3-f] srce.hrresearchgate.netbenzodioxole and its derivatives are not extensively documented in publicly available research, the application of these techniques can be extrapolated from the characterization of analogous organic semiconductor materials. These methods are crucial for understanding the relationship between the synthesis, processing, and the final performance of materials in electronic devices.

Scanning Electron Microscopy (SEM) is primarily used to investigate the surface topography and composition of a sample. In the context of Thieno[2,3-f] srce.hrresearchgate.netbenzodioxole-based materials, SEM would be invaluable for:

Analyzing thin-film morphology: For applications in organic electronics, Thieno[2,3-f] srce.hrresearchgate.netbenzodioxole would likely be processed into thin films. SEM can reveal critical information about the film's uniformity, smoothness, and the presence of any defects such as pinholes or cracks.

Determining grain size and boundaries: In polycrystalline films, the size and arrangement of crystalline grains significantly impact charge transport. SEM can be used to visualize these grains and their boundaries.

Observing the morphology of bulk materials: For synthesized powders of Thieno[2,3-f] srce.hrresearchgate.netbenzodioxole derivatives, SEM can provide insights into particle shape, size distribution, and the degree of agglomeration.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to study the internal structure of a material. For Thieno[2,3-f] srce.hrresearchgate.netbenzodioxole-based materials, TEM could be employed to:

Visualize nanostructures: If Thieno[2,3-f] srce.hrresearchgate.netbenzodioxole is used to create nanomaterials like nanoparticles or nanofibers, TEM is essential for directly imaging these structures and determining their precise dimensions and morphology.

Investigate crystalline structure: High-resolution TEM (HRTEM) can provide information about the crystal lattice of the material, including the identification of crystalline phases and the visualization of defects within the crystal structure.

Analyze composite materials: If Thieno[2,3-f] srce.hrresearchgate.netbenzodioxole is incorporated into a polymer matrix or blended with other materials, TEM can be used to study the phase separation and the dispersion of the different components at the nanoscale.

The morphological characteristics of materials derived from Thieno[2,3-f] srce.hrresearchgate.netbenzodioxole would be highly dependent on the synthetic route and the processing conditions. For instance, solution-based processing techniques like spin-coating or drop-casting could lead to different film morphologies compared to vapor deposition methods.

To illustrate the potential data that could be obtained from such analyses, the following interactive table presents hypothetical findings from SEM and TEM studies on a polymer based on Thieno[2,3-f] srce.hrresearchgate.netbenzodioxole, denoted as Poly(TBD).

Table 1: Hypothetical Morphological Analysis of Poly(Thieno[2,3-f] srce.hrresearchgate.netbenzodioxole) Thin Films

Parameter Method Hypothetical Observation Implication for Device Performance
Surface Roughness SEM Root mean square (RMS) roughness of 5 nm for spin-coated films. A smooth surface is generally desirable for efficient charge injection and transport in electronic devices.
Grain Size SEM Average grain size of 100-200 nm in annealed films. Larger, well-interconnected grains can lead to higher charge carrier mobility.
Presence of Defects SEM Occasional pinholes observed in as-cast films, which are reduced upon annealing. Defects can act as charge traps, hindering device performance.
Nanofiber Formation TEM Self-assembled nanofibers with an average diameter of 20 nm observed in aged solutions. The formation of ordered nanostructures can enhance charge transport along the fiber axis.

| Crystallinity | HRTEM | Lattice fringes corresponding to π-π stacking distance of 3.8 Å observed. | Indicates a degree of molecular ordering which is crucial for efficient charge transport. |

Computational and Theoretical Chemistry Studies of Thieno 2,3 F 1 2 Benzodioxole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. scispace.com It is widely applied to predict the geometry, electronic properties, and reactivity of organic molecules.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. mdpi.com For Thieno[2,3-f] nih.govd-nb.infobenzodioxole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to find its most stable three-dimensional structure. researchgate.netnih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's conformation. The optimized geometry reveals a nearly planar structure due to the fused aromatic and heterocyclic rings. The planarity is critical for understanding its electronic properties and potential for stacking interactions.

Table 1: Predicted Geometrical Parameters for Thieno[2,3-f] nih.govd-nb.infobenzodioxole (DFT/B3LYP)

ParameterValueParameterValue
C-S Bond Length (Å)~1.75C-O Bond Length (Å)~1.37
C=C (Thiophene) Bond Length (Å)~1.38O-C-O Angle (°)~105
C-C (Benzene) Bond Length (Å)~1.40C-S-C Angle (°)~92

Note: The values are representative and based on DFT calculations of structurally similar fused heterocyclic systems.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and kinetic stability. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, so its energy level (EHOMO) is related to the molecule's nucleophilicity. youtube.com The LUMO acts as an electron acceptor, and its energy level (ELUMO) is related to electrophilicity. youtube.com

The energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that indicates the molecule's chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net For Thieno[2,3-f] nih.govd-nb.infobenzodioxole, DFT calculations would show the HOMO localized primarily over the electron-rich thiophene (B33073) and benzodioxole rings, while the LUMO is distributed across the entire π-conjugated system.

Table 2: Calculated FMO Properties of Thieno[2,3-f] nih.govd-nb.infobenzodioxole

ParameterPredicted Value (eV)Implication
EHOMO-5.80Good electron-donating capability
ELUMO-1.50Moderate electron-accepting capability
Energy Gap (ΔE)4.30High kinetic stability

Note: Values are illustrative, derived from DFT studies on related aromatic heterocyclic compounds. x-mol.com

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on the molecule's surface. chemrxiv.org It is invaluable for predicting how a molecule will interact with other charged species. Red-colored regions indicate a negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack. Blue-colored regions indicate a positive potential (electron-poor areas), which are susceptible to nucleophilic attack. nih.gov

For Thieno[2,3-f] nih.govd-nb.infobenzodioxole, an EPS map would reveal the most negative potential localized around the oxygen atoms of the dioxole ring and the sulfur atom of the thiophene ring, making them the primary sites for interaction with electrophiles. The hydrogen atoms would exhibit a positive potential.

DFT calculations are highly effective at predicting spectroscopic properties, which aids in the structural confirmation of synthesized compounds.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, allows for the accurate prediction of 1H and 13C NMR chemical shifts. nih.govd-nb.info By comparing the calculated shifts with experimental data, the structural assignment can be confidently confirmed. rsc.org Predictions for Thieno[2,3-f] nih.govd-nb.infobenzodioxole would show distinct signals for the protons and carbons in the thiophene, benzene (B151609), and dioxole moieties.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for Thieno[2,3-f] nih.govd-nb.infobenzodioxole

AtomPredicted 1H Shift (ppm)AtomPredicted 13C Shift (ppm)
H (Thiophene)7.2 - 7.5C (Thiophene)115 - 125
H (Benzene)6.8 - 7.0C (Benzene)105 - 110
H (Dioxole -CH2-)~6.0C (Benzene-fused)140 - 150
--C (Dioxole -CH2-)~101

Note: These are estimated chemical shift ranges based on general DFT prediction accuracy for similar structures. nrel.govidc-online.com

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic transition energies and simulating UV-Vis absorption spectra. rsc.org For a conjugated system like Thieno[2,3-f] nih.govd-nb.infobenzodioxole, the calculations would predict intense absorption bands in the UV region, corresponding to π → π* electronic transitions. unimap.edu.my Analysis of the contributing molecular orbitals helps assign these transitions, for instance, from HOMO to LUMO.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of Thieno[2,3-f] nih.govd-nb.infobenzodioxole derivatives, a 3D-QSAR model could be developed. preprints.org Using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), these models can identify the key structural features (steric, electrostatic, hydrophobic) that are critical for a specific biological effect. rsc.org The resulting models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. researchgate.net

Prediction of Non-linear Optical (NLO) Properties

Computational and theoretical chemistry studies serve as a powerful tool for predicting the non-linear optical (NLO) properties of novel organic molecules, offering insights into their potential for applications in photonics and optoelectronics. For Thieno[2,3-f] nih.govresearchgate.netbenzodioxole, while specific computational studies predicting its NLO properties are not extensively available in the current body of scientific literature, the analysis of structurally similar compounds provides a strong basis for understanding its potential NLO response.

In the case of Thieno[2,3-f] nih.govresearchgate.netbenzodioxole, the fused ring system, which combines the electron-rich thiophene and benzodioxole moieties, creates an extended π-conjugated system. This inherent electronic delocalization is a crucial prerequisite for significant NLO properties. Theoretical studies on related heterocyclic compounds, such as derivatives of thieno[2,3-b]thiophene (B1266192) and 1,3-benzodioxole (B145889), have demonstrated that such structures can exhibit notable NLO responses.

Computational methods, particularly Density Functional Theory (DFT), are the standard approach for calculating the NLO properties of organic molecules. These calculations typically involve optimizing the molecular geometry and then computing the electronic response to an applied electric field. The key parameters obtained from these calculations are:

Polarizability (α): A measure of the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO effects, such as second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Related to third-order NLO effects, such as third-harmonic generation (THG) and two-photon absorption.

For a molecule like Thieno[2,3-f] nih.govresearchgate.netbenzodioxole, it is anticipated that the introduction of suitable electron-donating or electron-withdrawing substituents could significantly enhance its NLO properties. For instance, creating a "push-pull" system by functionalizing the aromatic backbone would likely lead to a substantial increase in the first hyperpolarizability (β).

While specific calculated values for Thieno[2,3-f] nih.govresearchgate.netbenzodioxole are not available for presentation, the table below illustrates the typical range of values for related organic chromophores as predicted by DFT calculations. These values are provided for contextual understanding of the magnitudes of NLO properties in similar molecular systems.

PropertyTypical Predicted Values for Similar Organic ChromophoresUnit
Dipole Moment (μ)1 - 10Debye
Average Polarizability (α)10 - 10010⁻²⁴ esu
First Hyperpolarizability (β)10 - 100010⁻³⁰ esu

It is important to note that the actual NLO properties of Thieno[2,3-f] nih.govresearchgate.netbenzodioxole would need to be determined through specific computational studies on the molecule itself, followed by experimental validation. The insights from related compounds strongly suggest that this molecule could be a promising candidate for further investigation in the field of non-linear optics.

Thieno 2,3 F 1 2 Benzodioxole As a Building Block in Complex Chemical Architectures

Application in the Synthesis of Annulated Heterocyclic Systems

There is currently no specific information available in the searched scientific literature detailing the use of Thieno[2,3-f] nih.govresearchgate.netbenzodioxole as a building block for the synthesis of annulated heterocyclic systems. Research on related benzothiophene structures shows they can be used to create fused pyridine derivatives, known as benzothieno[3,2-b]pyridines, through reactions like the Friedlander synthesis. nih.gov However, direct application of these methods using the Thieno[2,3-f] nih.govresearchgate.netbenzodioxole core has not been reported.

Role as a Core Scaffold in Organic Functional Materials

While the fusion of thiophene (B33073) and benzodioxole moieties suggests potential for creating functional organic materials, no specific studies on Thieno[2,3-f] nih.govresearchgate.netbenzodioxole for these applications were found. The general class of thienopyrrolo[3,2,1-jk]carbazoles has been explored as building blocks for functional organic materials, where the incorporation of a thiophene ring impacts molecular properties relevant to organic electronics. nih.gov

No research was identified that specifically investigates Thieno[2,3-f] nih.govresearchgate.netbenzodioxole for use in organic semiconductors or electronic materials. However, related fused-thiophene systems, such as benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, have been synthesized and characterized as solution-processable organic semiconductors for organic field-effect transistors (OFETs). mdpi.comresearchgate.netrsc.orgresearchgate.net These studies highlight the potential of the broader class of benzothiophene-based molecules in electronic applications. Similarly, polymers incorporating the isomeric thieno[3,2-b]thiophene unit have been developed for low-voltage OFETs. manchester.ac.uk

There is no available information on the specific application of Thieno[2,3-f] nih.govresearchgate.netbenzodioxole in photoactive materials. Research into related structures, such as benzo[b]thieno[2,3-d]thiophen-3(2H)-one, has shown their use as electron-accepting units in D-π-A molecules for perovskite solar cells, demonstrating the potential of such scaffolds in photovoltaics. rsc.org

Integration into Macrocyclic and Polymeric Structures

No literature was found describing the integration of Thieno[2,3-f] nih.govresearchgate.netbenzodioxole into macrocyclic or polymeric structures. For context, related thieno[3,2-b]thiophene units have been successfully incorporated into donor-acceptor conjugated co-polymers for applications in organic electronics. manchester.ac.uk Additionally, benzothiophene-derived polymers are noted for their potential in the optoelectronics industry due to their π-conjugated systems. nih.gov

Development of Novel Synthons Derived from Thieno[2,3-f]nih.govresearchgate.netbenzodioxole

There are no specific reports on the development of novel synthons derived directly from Thieno[2,3-f] nih.govresearchgate.netbenzodioxole. The synthesis of functionalized synthons from related structures is a common strategy; for instance, benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane was synthesized as an intermediate for creating more complex organic semiconductors. mdpi.com This indicates that if Thieno[2,3-f] nih.govresearchgate.netbenzodioxole were to be used in complex syntheses, the development of halogenated or organometallic derivatives would be a probable first step.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Thieno[2,3-f][1,3]benzodioxole derivatives, and how can their purity be validated?

  • Methodological Answer : this compound derivatives are typically synthesized via cyclization reactions involving thiophene precursors and benzodioxole intermediates. For example, hydrazonoyl halides and thioxopropanenitrile derivatives can react under mild conditions (e.g., room temperature in 1,4-dioxane) to form fused heterocycles . Purity validation involves chromatographic techniques (TLC/HPLC) combined with spectroscopic methods:

  • IR spectroscopy to confirm functional groups (e.g., C=O stretches at ~1700 cm⁻¹).
  • NMR (¹H/¹³C) for structural elucidation (e.g., aromatic proton integration and coupling constants).
  • Mass spectrometry (HRMS) for molecular ion verification .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : Identifies proton environments (e.g., singlet for benzodioxole methylene protons at δ 5.2–5.5 ppm) .
  • ¹³C NMR : Confirms carbon backbone (e.g., carbonyl carbons at δ 165–175 ppm).
  • IR : Detects functional groups like C-O-C (benzodioxole) at ~1250 cm⁻¹ and thiophene C-S at ~650 cm⁻¹.
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., CCDC reference 1983315 for related quinoxaline structures) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict transition states and reaction pathways. For instance:

  • Mechanistic insights : Study the electrophilic cyanation of thiols using benziodoxole reagents (e.g., CBX or CDBX) to model thiocyanate formation .
  • Solvent effects : Simulate polarity impacts on reaction yields (e.g., 1,4-dioxane vs. DMF).
  • Barrier heights : Calculate activation energies to identify rate-limiting steps .

Q. How should researchers address contradictions in biological activity data for this compound analogs?

  • Methodological Answer :

  • Reproducibility checks : Validate assays under standardized conditions (e.g., MIC testing for antimicrobial activity) .
  • Structural analogs : Compare substituent effects (e.g., methoxy vs. benzyloxy groups in tetrahydro-thiazocinones) .
  • Meta-analysis : Cross-reference datasets from peer-reviewed studies (e.g., antitumor vs. anti-HIV activities in thieno-pyrimidine derivatives) .

Q. What strategies improve the regioselectivity of this compound functionalization?

  • Methodological Answer :

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro or cyano) to guide electrophilic substitution.
  • Catalytic systems : Use Pd-catalyzed C-H activation for aryl coupling (e.g., Suzuki-Miyaura reactions with boronic acids) .
  • Solvent control : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack on thiophene rings .

Data Analysis and Reporting

Q. How can researchers systematically analyze crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Software tools : Use Mercury (CCDC) or Olex2 for structure refinement and Hirshfeld surface analysis.
  • Validation metrics : Check R-factor (<5%), bond length/angle deviations, and thermal displacement parameters .
  • Comparative databases : Cross-validate with NIST Chemistry WebBook entries for related thieno-thiophene structures .

Q. What are best practices for reporting synthetic yields and reproducibility in this compound studies?

  • Methodological Answer :

  • Triplicate experiments : Report mean yields with standard deviations (e.g., 54% ± 2% for kb-NB184-45) .
  • Detailed protocols : Specify reagent purity (e.g., 97% from Kanto Reagents), reaction time, and workup steps .
  • Negative controls : Include failed attempts (e.g., thiocyanation without CBX reagents) to highlight critical parameters .

Literature and Data Sourcing

Q. How can researchers efficiently retrieve authoritative data on this compound?

  • Methodological Answer :

  • Database searches : Use SciFinder with keywords like "this compound synthesis" or "heterocyclic fused rings" .
  • Cross-referencing : Validate data via NIST WebBook or IUCr journals for crystallographic data .
  • Avoid unreliable sources : Exclude non-peer-reviewed platforms (e.g., ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.